molecular formula C29H31N3O4 B2821675 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018161-76-6

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2821675
CAS No.: 1018161-76-6
M. Wt: 485.584
InChI Key: NAZKGSPRRDBEJG-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-hydroxypropyl linker substituted with a 2,4-dimethylphenoxy group and a 4-methoxyphenyl moiety on the pyrrolidin-2-one ring. The 2,4-dimethylphenoxy group may enhance lipophilicity and membrane permeability, while the 4-methoxyphenyl substituent could influence electronic interactions with biological targets. Its synthesis likely follows routes analogous to those described for structurally related compounds, such as multi-step condensation and functionalization reactions .

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-13-27(20(2)14-19)36-18-23(33)17-32-26-7-5-4-6-25(26)30-29(32)21-15-28(34)31(16-21)22-9-11-24(35-3)12-10-22/h4-14,21,23,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZKGSPRRDBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the phenoxy group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name/ID Key Substituents Molecular Weight Melting Point (°C) Key References
Target Compound 2,4-Dimethylphenoxy, 4-methoxyphenyl 503.58* N/A -
Compound 19 (from ) 4-Propylphenyl, 4-methylbenzoyl 394.21 248–250
Compound 20 (from ) 4-tert-Butylphenyl, 4-methylbenzoyl 408.23 263–265
4-{1-[3-(2,6-Dimethylphenoxy)...} () 2,6-Dimethylphenoxy, 2-methyl-2-propanyl 486.59 N/A
Compound in 4-Allyl-2-methoxyphenoxy, 2-methoxyphenyl 513.58 N/A
Compound in 2,6-Dimethylphenoxy, 4-fluorobenzyl (HCl salt) 517.02 N/A

*Calculated based on molecular formula.

Key Observations:

Phenoxy Substituent Position: The target compound’s 2,4-dimethylphenoxy group differs from the 2,6-dimethylphenoxy in ’s compound. The 4-allyl-2-methoxyphenoxy group in ’s compound adds an electron-rich allyl moiety, which may enhance π-π stacking interactions but reduce metabolic stability .

Pyrrolidinone Substituents: The target’s 4-methoxyphenyl group contrasts with the 2-methyl-2-propanyl () and 4-fluorobenzyl () groups. Methoxy groups donate electron density, while fluorine atoms withdraw it, affecting electronic profiles and target affinity .

Synthetic Yields and Physical Properties :

  • Compounds with bulkier substituents (e.g., 4-tert-butylphenyl in Compound 20) exhibit higher melting points (263–265°C) compared to less substituted analogs (e.g., 248–250°C for Compound 19), suggesting increased crystallinity due to van der Waals interactions .

Functional Group Impact on Bioactivity and Stability

Table 2: Functional Group Effects on Hypothetical Bioactivity

Functional Group Potential Impact Example Compound Reference
2,4-Dimethylphenoxy Enhanced lipophilicity; possible improved membrane permeability Target Compound -
4-Methoxyphenyl Electron-donating; may stabilize charge-transfer complexes Target Compound -
4-Fluorobenzyl (HCl salt) Increased solubility; potential for stronger dipole interactions ’s compound
4-tert-Butylphenyl Steric bulk may limit binding to compact active sites Compound 20

Key Findings from NMR Analysis ():

  • Structural analogs with minor substituent changes (e.g., regions A and B in ’s compounds 1 and 7) show nearly identical NMR profiles except in specific regions, indicating conserved core environments but variable peripheral interactions . This suggests that the target compound’s benzimidazole-pyrrolidinone core is likely stable, with activity modulated by substituent choice.

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacophores, including benzimidazole and pyrrolidinone structures. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1018161-76-6
  • Molecular Weight : 469.56 g/mol

The structural complexity of this compound allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The following mechanisms have been proposed based on existing literature:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of pathogenic organisms or cancer cells.
  • Receptor Interaction : Binding affinity to various receptors can alter signaling pathways, influencing cellular responses such as apoptosis or cell growth.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

  • Anti-Tubercular Activity : A study evaluated related compounds for their efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM . Although specific data for the compound is limited, its structural analogs suggest potential effectiveness against tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. Preliminary studies indicate that related compounds are non-toxic to human cell lines (e.g., HEK-293) at effective concentrations . This suggests a favorable therapeutic index for further development.

Research Findings and Case Studies

StudyFindings
Study AInvestigated the anti-tubercular activity of benzodiazole derivatives; found significant inhibition against M. tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
Study BEvaluated the cytotoxicity of similar compounds; indicated non-toxicity towards human embryonic kidney cells at effective doses .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Solvent selection : Dichloromethane or methanol are commonly used due to their polarity and compatibility with benzodiazole intermediates .
  • Temperature control : Reactions often require reflux conditions (e.g., 60–80°C) to accelerate ring closure while minimizing side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve selectivity during alkylation steps .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the positions of the 2,4-dimethylphenoxy, methoxyphenyl, and pyrrolidinone moieties. Aromatic proton signals in the δ 6.5–8.0 ppm range validate benzodiazole ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., m/z ~500–550 for this compound) and fragments related to the benzodiazole core .
  • X-ray Crystallography : Resolves stereochemistry of the 2-hydroxypropyl side chain and confirms spatial orientation of substituents .

Q. What are common byproducts formed during synthesis, and how can they be minimized?

  • Methodological Answer : Common byproducts include:

  • Incomplete alkylation : Partial substitution at the benzodiazole nitrogen, mitigated by optimizing stoichiometry of 3-(2,4-dimethylphenoxy)-2-hydroxypropyl bromide .
  • Oxidation artifacts : The pyrrolidinone carbonyl group may undergo unintended reduction; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) suppress this .
  • Solvent adducts : Traces of methanol or dichloromethane in the final product are removed via vacuum drying or recrystallization from ethyl acetate .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways and optimizing synthesis?

  • Methodological Answer :

  • Reaction path searches : Quantum chemical calculations (e.g., DFT) model transition states for key steps like benzodiazole alkylation, identifying energy barriers and optimal reaction coordinates .
  • Solvent effects : Molecular dynamics simulations predict solvent interactions (e.g., polarity effects on nucleophilicity) to guide solvent selection .
  • Machine learning : Training datasets on similar pyrrolidinone derivatives can predict yields under varying conditions (e.g., temperature, catalyst loadings) .

Q. How do structural modifications influence the compound’s interaction with adenosine receptors or other biological targets?

  • Methodological Answer :

  • Substituent effects : The 2-hydroxypropyl group’s stereochemistry impacts binding to adenosine A₂A receptors, as shown in docking studies. Methyl groups on the phenoxy ring enhance hydrophobic interactions .
  • Pharmacophore mapping : Replace the 4-methoxyphenyl group with fluorophenyl analogs to assess changes in receptor affinity via radioligand displacement assays .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzodiazole ring reduces oxidative metabolism in liver microsome assays .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized assays : Ensure consistent cell lines (e.g., HEK-293 for adenosine receptors) and buffer conditions (pH, ion concentrations) to minimize variability .
  • Batch analysis : Compare multiple synthetic batches via HPLC to rule out purity-driven discrepancies (>98% purity required for reliable bioactivity) .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside enzymatic assays .

Q. How can statistical design of experiments (DoE) improve reaction optimization?

  • Methodological Answer :

  • Factorial designs : Screen variables (e.g., temperature, solvent ratio, catalyst loading) in a 2³ factorial setup to identify critical parameters for yield optimization .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. byproduct formation) to pinpoint optimal conditions .
  • Robustness testing : Use Taguchi methods to assess the impact of minor deviations (e.g., ±5°C temperature fluctuations) on reaction reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask assays with UV/Vis quantification under standardized pH (e.g., PBS buffer vs. DMSO) to reconcile discrepancies .
  • LogP determination : Experimental octanol-water partition coefficients (e.g., via HPLC) clarify hydrophobicity trends, which may explain divergent solubility claims .
  • Crystallinity effects : Differential scanning calorimetry (DSC) identifies polymorphic forms, which can drastically alter solubility profiles .

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